LogP Hydrophilicity Advantage
The target compound is substantially more hydrophilic than its closest des-amino analog. The computed LogP of 3-amino-N-(prop-2-yn-1-yl)propanamide is −0.9154 , whereas N-(prop-2-yn-1-yl)propanamide, which lacks the 3-amino substituent, has a LogP of +0.1458 . This yields a ΔLogP of approximately −1.06 log units, corresponding to a roughly 10-fold difference in octanol-water partition coefficient. The difference is attributable to the additional primary amine, which introduces both a hydrogen-bond donor and a basic center that can be protonated at physiological pH.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.9154 |
| Comparator Or Baseline | N-(Prop-2-yn-1-yl)propanamide: LogP = +0.1458 |
| Quantified Difference | ΔLogP ≈ −1.06 (target is ~10× more hydrophilic) |
| Conditions | Computational prediction (Chemscene platform; consistent with Chembase value of −0.731 [1]) |
Why This Matters
A 10-fold difference in LogP directly impacts aqueous solubility, reversed-phase chromatographic retention time, and suitability for aqueous-phase bioconjugation protocols—critical factors in pre-experimental planning for medicinal chemistry and chemical biology workflows.
- [1] Chembase. 3-Amino-N-(prop-2-yn-1-yl)propanamide. Product ID EN300-60450. LogP −0.731. http://www.chembase.cn/substance-552908.html View Source
